molecular formula C25H30N4O3 B2652597 N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 909089-37-8

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

Cat. No.: B2652597
CAS No.: 909089-37-8
M. Wt: 434.54
InChI Key: XFCXXJFUWKEXKR-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group and a quinazoline moiety, linked through a pentanamide chain. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Quinazoline Synthesis: The quinazoline moiety is synthesized separately, often starting from anthranilic acid derivatives, which undergo cyclization with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the benzylpiperidine intermediate with the quinazoline derivative through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to reduce reaction times and increase selectivity.

    Purification Techniques: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzyl group or the piperidine ring using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinazoline moiety or the amide bond, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Benzyl alcohol derivatives, piperidine N-oxides.

    Reduction Products: Reduced quinazoline derivatives, amine products from amide reduction.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the quinazoline group could inhibit certain enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-pyrimidin-3-yl)pentanamide
  • N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinolin-3-yl)pentanamide
  • N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-isoquinolin-3-yl)pentanamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is unique due to its specific combination of a benzylpiperidine and a quinazoline moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c30-23(26-20-13-16-28(17-14-20)18-19-8-2-1-3-9-19)12-6-7-15-29-24(31)21-10-4-5-11-22(21)27-25(29)32/h1-5,8-11,20H,6-7,12-18H2,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCXXJFUWKEXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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